molecular formula C7H4ClF5N2 B054332 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine CAS No. 120769-98-4

6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine

Cat. No.: B054332
CAS No.: 120769-98-4
M. Wt: 246.56 g/mol
InChI Key: CMWKKODQRWOJDL-UHFFFAOYSA-N
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Description

6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine is a chemical compound with the molecular formula C7H4ClF5N2 and a molecular weight of 246.57 g/mol . This compound is known for its unique structure, which includes multiple halogen atoms and a hydrazine functional group. It is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine typically involves the reaction of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction times, and implementing purification techniques such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce various amines.

Scientific Research Applications

6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of stable adducts. This interaction can affect the function of enzymes, receptors, or other proteins, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,3-difluoro-4-hydrazinobenzotrifluoride: Similar structure but with different substitution patterns.

    2,4-Dichloro-6-(trifluoromethyl)aniline: Contains similar halogen and trifluoromethyl groups but lacks the hydrazine functionality.

Uniqueness

6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine is unique due to its specific combination of halogen atoms and the hydrazine group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.

Properties

IUPAC Name

[6-chloro-2,3-difluoro-4-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF5N2/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)15-14/h1,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWKKODQRWOJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)NN)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560098
Record name [6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120769-98-4
Record name [6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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